2,4-Dichloro-6-fluorobenzoic acid chemical properties
2,4-Dichloro-6-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-6-fluorobenzoic Acid
Abstract
2,4-Dichloro-6-fluorobenzoic acid stands as a significant, albeit specialized, halogenated aromatic compound. Its trifunctionalized ring system, featuring two distinct halogen types and a carboxylic acid group, makes it a valuable and versatile building block in synthetic chemistry. This guide provides a comprehensive technical overview of its chemical properties, structural characteristics, and spectroscopic signatures. Authored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical data to offer field-proven insights into the handling, characterization, and potential applications of this compound, particularly in the synthesis of novel pharmaceutical and agrochemical agents.
Introduction: The Strategic Role of Halogenated Benzoic Acids
Halogenated benzoic acids are cornerstone intermediates in the chemical industry. The incorporation of halogens into the aromatic ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[1] These modifications are strategically leveraged in drug discovery to enhance a compound's pharmacological profile, improving its binding affinity to biological targets and its overall efficacy.[1] 2,4-Dichloro-6-fluorobenzoic acid, with its specific substitution pattern, offers a unique combination of steric and electronic effects that can be exploited for the synthesis of complex, high-value molecules.
Core Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in research and development.
Compound Identification
The following table summarizes the key identifiers for 2,4-Dichloro-6-fluorobenzoic acid.
| Property | Value | Source(s) |
| CAS Number | 904285-09-2 | [2][3] |
| Molecular Formula | C₇H₃Cl₂FO₂ | [2][3] |
| Molecular Weight | 209.01 g/mol | [2] |
| Appearance | White to off-white powder/crystal (predicted) | [4] |
Structural Analysis
The structure of 2,4-dichloro-6-fluorobenzoic acid is defined by a benzene ring substituted with a carboxylic acid group at position 1, chlorine atoms at positions 2 and 4, and a fluorine atom at position 6. This arrangement results in a highly electron-deficient aromatic system.
Caption: 2D structure of 2,4-dichloro-6-fluorobenzoic acid.
Physical and Chemical Properties
Quantitative data for this specific isomer is not widely published; therefore, some properties are predicted based on data from closely related analogues.
| Property | Value / Observation | Rationale / Source(s) |
| Melting Point | 138 - 146 °C (estimated range) | Based on isomers like 2,4-dichlorobenzoic acid (138-140 °C) and 2,4-dichloro-5-fluorobenzoic acid (144-146 °C).[4] |
| Boiling Point | ~310 °C (predicted) | Based on the predicted boiling point of 2,4-dichloro-5-fluorobenzoic acid (311.7±37.0 °C).[4] |
| pKa | ~2.3 (predicted) | Based on the predicted pKa of 2,4-dichloro-5-fluorobenzoic acid (2.29±0.25).[4] The strong electron-withdrawing nature of the three halogens significantly increases the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO. | General property of halogenated aromatic acids.[5] |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic data provides the definitive structural fingerprint of a molecule. While a dedicated spectrum for this compound is not publicly available, its key features can be reliably predicted based on established principles of NMR, IR, and MS.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the ring.
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H-3: This proton is flanked by two chlorine atoms. It is expected to appear as a doublet, coupling with H-5. Its chemical shift will be significantly downfield due to the anisotropic effects of the adjacent chlorine at C-2 and the deshielding from the chlorine at C-4.
-
H-5: This proton is situated between a chlorine and a fluorine atom. It is expected to appear as a doublet of doublets, coupling to both H-3 and the fluorine at C-6. The strong electronegativity of the adjacent fluorine atom will shift this proton significantly downfield.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be complex due to the varied electronic environments of the seven carbon atoms and C-F coupling. Key predicted signals include:
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Carbonyl Carbon (~165-170 ppm): Typical for a benzoic acid.
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Aromatic Carbons (110-140 ppm): Six distinct signals are expected. The carbons directly bonded to the halogens (C-2, C-4, C-6) will show large shifts and, in the case of C-6, significant coupling to fluorine. The carbon bearing the carboxylic acid (C-1) will also be distinct.
Predicted Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the ring and intramolecular hydrogen bonding can influence this value.
-
C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-F and C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry would reveal:
-
Molecular Ion (M⁺): A peak at m/z 208 (for ³⁵Cl₂) and subsequent peaks corresponding to its isotopes.
-
Isotopic Pattern: The presence of two chlorine atoms will generate a characteristic M⁺, [M+2]⁺, and [M+4]⁺ cluster with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for dichlorinated compounds.
-
Fragmentation: A prominent fragment would be the loss of the carboxylic group (-COOH, 45 Da), resulting in a peak cluster around m/z 163.
Experimental Protocol: NMR Spectrum Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR data for a substituted benzoic acid.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
2,4-Dichloro-6-fluorobenzoic acid (~10-20 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean vial.
-
Rationale: DMSO-d₆ is an excellent solvent for polar compounds like carboxylic acids. Its use allows for the observation of the exchangeable acidic proton of the -COOH group, which would be lost in solvents like D₂O.[6]
-
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation to the acquired FIDs. Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak at ~2.50 ppm and the ¹³C spectrum to the DMSO septet at ~39.52 ppm.
Synthesis and Chemical Reactivity
Plausible Synthetic Pathways
While specific preparations are proprietary, a plausible synthesis can be conceptualized from commercially available precursors. A common strategy involves the functionalization of a pre-existing halogenated benzene ring. One such hypothetical route could start from 1,3-dichloro-5-fluorobenzene.
Caption: A plausible two-step synthesis of the title compound.
This pathway leverages a classic Friedel-Crafts acylation to install an acetyl group, which is then oxidized to the carboxylic acid.[7] The directing effects of the existing halogens would need to be carefully considered to ensure the desired regioselectivity.
Reactivity Profile
-
Carboxylic Acid Group: The -COOH group exhibits typical reactivity. It can be readily converted to esters (via Fischer esterification), acid chlorides (using thionyl chloride), and amides (via coupling agents), making it a versatile handle for further molecular elaboration.
-
Aromatic Ring: The ring is heavily deactivated by three electron-withdrawing groups, making electrophilic aromatic substitution (e.g., nitration, further halogenation) extremely difficult. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the halogens, under forcing conditions.
Applications in Research and Development
The primary value of 2,4-dichloro-6-fluorobenzoic acid is as a synthetic intermediate.
-
Pharmaceutical Synthesis: It can serve as a key fragment in the synthesis of new drug candidates. The dichloro-fluoro substitution pattern can impart desirable properties like increased metabolic stability and enhanced membrane permeability.[8] Fluorinated aromatics are prevalent in many modern therapeutics.
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often utilizes halogenated aromatic cores to enhance biological activity and environmental persistence.
Safety and Handling
As a laboratory chemical, 2,4-dichloro-6-fluorobenzoic acid requires careful handling in accordance with good industrial hygiene and safety practices.[9]
Hazard Identification
Based on data for analogous compounds, it is classified as hazardous.[10]
-
GHS Pictograms: Warning
-
Hazard Statements:
Recommended Handling Workflow
Proper personal protective equipment (PPE) and engineering controls are mandatory.
Caption: A standard workflow for safely handling the chemical.
-
Engineering Controls: Always handle in a chemical fume hood to avoid inhalation of dust.[12] An eyewash station and safety shower must be readily accessible.[9][12]
-
Personal Protective Equipment: Wear nitrile gloves, safety goggles or a face shield, and a lab coat.[9]
-
Storage: Keep containers tightly closed and store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[3][9]
-
Disposal: Dispose of waste materials through a licensed hazardous waste disposal company, in accordance with local, regional, and national regulations.[9] Do not empty into drains.
Conclusion
2,4-Dichloro-6-fluorobenzoic acid is a highly functionalized aromatic compound with significant potential as a building block in medicinal and materials chemistry. Its unique electronic and steric properties, stemming from its specific halogenation pattern, make it a valuable tool for synthetic chemists. While detailed experimental data is sparse, a robust understanding of its characteristics can be derived from predictive methods and analysis of related structures. Adherence to strict safety protocols is essential when handling this reactive and hazardous intermediate.
References
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LabSolutions. 2,4-Dichloro-6-fluorobenzoic acid. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
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PubChem. 2,4-Dichloro-5-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (2021). Process for preparation of 2,4,6-trifluorobenzoic acid.
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Aromalake Chemical Co., Ltd. 2,4-Dichloro-6-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (1986). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Retrieved from [Link]
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Mandal, K. K. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. 2-fluoro-4-chlorobenzoic acid. Retrieved from [Link]
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